molecular formula C5H9Li2O4P B15088535 Dilithium 3-methylbut-3-en-1-yl phosphate CAS No. 18687-42-8

Dilithium 3-methylbut-3-en-1-yl phosphate

Cat. No.: B15088535
CAS No.: 18687-42-8
M. Wt: 178.0 g/mol
InChI Key: ACAZFVVXIFTWMF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopentenyl phosphate dilithium salt typically involves the phosphorylation of isopentenol. One common method includes the reaction of isopentenol with phosphoryl chloride in the presence of pyridine and ether . The resulting isopentenyl phosphate is then treated with lithium hydroxide to form the dilithium salt .

Industrial Production Methods: Industrial production of isopentenyl phosphate dilithium salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Comparison with Similar Compounds

  • Isopentenyl pyrophosphate trilithium salt
  • Farnesyl pyrophosphate ammonium salt
  • Mevalonic acid lithium salt
  • Dimethylallyl pyrophosphate ammonium salt

Comparison: Isopentenyl phosphate dilithium salt is unique due to its specific role in the phosphorylation process catalyzed by isopentenyl phosphate kinase. While similar compounds like isopentenyl pyrophosphate and farnesyl pyrophosphate are also involved in isoprenoid biosynthesis, they function at different stages of the pathway . The dilithium salt form provides stability and solubility advantages, making it suitable for various biochemical applications .

Properties

CAS No.

18687-42-8

Molecular Formula

C5H9Li2O4P

Molecular Weight

178.0 g/mol

IUPAC Name

dilithium;3-methylbut-3-enyl phosphate

InChI

InChI=1S/C5H11O4P.2Li/c1-5(2)3-4-9-10(6,7)8;;/h1,3-4H2,2H3,(H2,6,7,8);;/q;2*+1/p-2

InChI Key

ACAZFVVXIFTWMF-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].CC(=C)CCOP(=O)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.